

# Application Notes: Immunohistochemical Analysis of FGFR Activation in Tumors Treated with Infigratinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Infigratinib |           |
| Cat. No.:            | B612010      | Get Quote |

For Research Use Only. Not for use in diagnostic procedures.

#### Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when activated, play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway, often through gene fusions, amplifications, or activating mutations, is a known driver in various malignancies, including cholangiocarcinoma and urothelial carcinoma.[1] **Infigratinib** (Truseltiq®) is a potent and selective, ATP-competitive oral inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3] It functions by binding to the ATP-binding pocket of the FGFR kinase domain, which prevents receptor autophosphorylation and blocks downstream signaling cascades, thereby inhibiting tumor cell growth.[4]

These application notes provide a detailed protocol for assessing the pharmacodynamic effects of **Infigratinib** in tumor tissue using immunohistochemistry (IHC). The primary application is to detect and semi-quantify the inhibition of FGFR activation by measuring the levels of phosphorylated FGFR (pFGFR) in pre- and post-treatment tumor samples. This method serves as a critical biomarker assay for confirming target engagement and evaluating the molecular response to **Infigratinib** in a research setting.

### **FGFR Signaling Pathway and Infigratinib Inhibition**



The diagram below illustrates the canonical FGFR signaling pathway and the mechanism of inhibition by **Infigratinib**. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes, leading to the autophosphorylation of specific tyrosine residues in the cytoplasmic kinase domain. This phosphorylation event activates downstream signaling pathways, primarily the RAS-MAPK and PLCy pathways, which drive cell proliferation and survival. **Infigratinib** blocks this initial activation step.



Click to download full resolution via product page

Figure 1. FGFR signaling pathway and Infigratinib's mechanism of action.

#### **Quantitative Data Summary**

Clinical studies have demonstrated the efficacy of **Infigratinib** in patients with previously treated, advanced cholangiocarcinoma harboring FGFR2 fusions or rearrangements. The following table summarizes key quantitative outcomes from a pivotal phase 2 study.



| Parameter                                                                                                                                  | Value       | 95% Confidence<br>Interval (CI) | Reference |
|--------------------------------------------------------------------------------------------------------------------------------------------|-------------|---------------------------------|-----------|
| Objective Response<br>Rate (ORR)                                                                                                           | 23.1%       | 15.6% - 32.2%                   | [3][5]    |
| Disease Control Rate<br>(DCR)                                                                                                              | 84.3%       | 76.0% - 90.6%                   | [3]       |
| Median Duration of Response (DoR)                                                                                                          | 5.0 months  | 3.7 - 9.2 months                |           |
| Median Progression-<br>Free Survival (PFS)                                                                                                 | 7.3 months  | 5.6 - 7.6 months                | _         |
| Median Overall<br>Survival (OS)                                                                                                            | 12.2 months | 10.7 - 14.8 months              |           |
| Data from a phase 2<br>study in patients with<br>advanced/metastatic<br>cholangiocarcinoma<br>with FGFR2<br>fusions/rearrangement<br>s.[3] |             |                                 | _         |

## **Experimental Protocol: IHC for Phospho-FGFR**

This protocol provides a representative procedure for the chromogenic detection of phosphorylated FGFR in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

## **Experimental Workflow**

The overall process from sample acquisition to data analysis is outlined below.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. What is Infigratinib used for? [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- To cite this document: BenchChem. [Application Notes: Immunohistochemical Analysis of FGFR Activation in Tumors Treated with Infigratinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612010#immunohistochemistry-protocol-for-fgfr-activation-in-tumors-treated-with-infigratinib]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com